1-cyanocyclobutane-1-sulfonyl fluoride
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Overview
Description
1-cyanocyclobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C5H6FNO2S It is characterized by the presence of a cyanocyclobutane ring attached to a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyanocyclobutane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources. For instance, the fluoride-chloride exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile is a widely used method . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-cyanocyclobutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-cyanocyclobutane-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-cyanocyclobutane-1-sulfonyl fluoride involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group reacts with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but have a chlorine atom instead of a fluoride atom.
Sulfonamides: These derivatives are formed by the substitution of the sulfonyl fluoride group with amines.
Sulfonates: These compounds are formed by the substitution of the sulfonyl fluoride group with alcohols or thiols.
Uniqueness
1-cyanocyclobutane-1-sulfonyl fluoride is unique due to its balanced reactivity and stability. The presence of the sulfonyl fluoride group provides a stable yet reactive site for covalent modification, making it an attractive candidate for various applications in research and industry .
Properties
CAS No. |
2361636-16-8 |
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Molecular Formula |
C5H6FNO2S |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-cyanocyclobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H6FNO2S/c6-10(8,9)5(4-7)2-1-3-5/h1-3H2 |
InChI Key |
WROKAKFEBDKCFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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